molecular formula C14H24N4O3S3 B5553227 1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide

1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide

Cat. No. B5553227
M. Wt: 392.6 g/mol
InChI Key: LRWJPJXLQBPGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related thiadiazole and piperidine derivatives often involves complex reactions, aiming to enhance their biological activities or physical properties. For instance, the synthesis of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones demonstrates the steps and complexity involved in creating molecules with specific functional groups that significantly affect their antibacterial activities (Foroumadi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide" often reveals significant interactions between functional groups, such as the sulfonyl group and the thiadiazole ring, affecting their physical and chemical properties. One example includes the characterization of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, where the acetamide and thiadiazole units' orientation impacts the molecule's stability and reactivity (Ismailova et al., 2014).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives of sulfonyl-substituted nitrogen-containing heterocycles, including those similar to the specified compound, exhibit significant antimicrobial and antifungal properties. A study highlighted the synthesis of heterocyclic compounds with structures containing 1,3,4-thiadiazole, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their promise for further antimicrobial study (Kobzar, Sych, & Perekhoda, 2019).

Anticancer Potential

The anticancer potential of sulfonyl-substituted compounds has also been explored. A series of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety was synthesized and evaluated for their anticancer activity. Some derivatives exhibited strong anticancer activities, indicating the potential of these compounds as anticancer agents, which warrants further in-vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).

Enzyme Inhibition

Another aspect of scientific research applications for such compounds involves enzyme inhibition, which is critical in the development of drugs for treating various diseases. For instance, derivatives of sulfonyl compounds have been evaluated for their carbonic anhydrase inhibitory activity, showing promise in the development of treatments for conditions associated with altered carbonic anhydrase activity (Turkmen et al., 2005).

Neurodegenerative Disease Treatment

Compounds structurally related to "1-(butylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide" have been synthesized and assessed as potential drug candidates for Alzheimer’s disease. They were subjected to enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s disease treatment, showing that some synthesized compounds could serve as promising drug candidates for the disease (Rehman et al., 2018).

Safety and Hazards

The safety data sheet for ETT in acetonitrile indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation .

properties

IUPAC Name

1-butylsulfonyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S3/c1-3-5-9-24(20,21)18-8-6-7-11(10-18)12(19)15-13-16-17-14(23-13)22-4-2/h11H,3-10H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWJPJXLQBPGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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